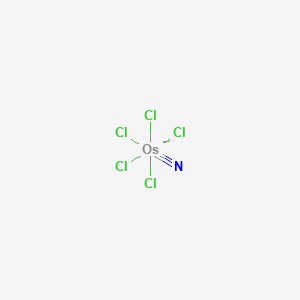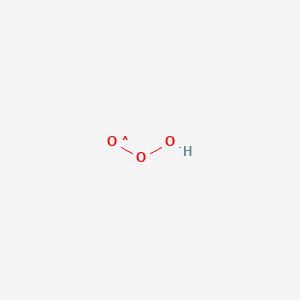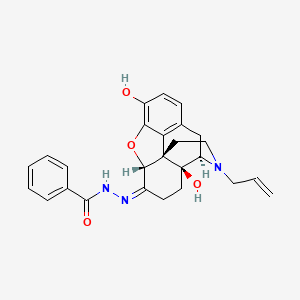
Nalbzoh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naloxone benzoylhydrazone is a novel compound known for its unique pharmacological properties. It acts as a mixed agonist/antagonist at opioid receptors, particularly the mu, delta, and kappa receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naloxone benzoylhydrazone involves the reaction of naloxone with benzoylhydrazine. The reaction typically occurs under mild conditions, with the naloxone being dissolved in an appropriate solvent such as ethanol or methanol, and then benzoylhydrazine is added. The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: Industrial production of naloxone benzoylhydrazone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Naloxone benzoylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form naloxone derivatives.
Substitution: It can undergo substitution reactions where the benzoylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various naloxone derivatives and substituted benzoylhydrazones, which have different pharmacological properties .
Applications De Recherche Scientifique
Naloxone benzoylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mixed agonist/antagonist compounds.
Biology: It is used to investigate the interactions between opioid receptors and ligands.
Industry: It is used in the development of new analgesic drugs and treatments for opioid overdose .
Mécanisme D'action
Naloxone benzoylhydrazone exerts its effects by binding to opioid receptors in the brain and spinal cord. It acts as an antagonist at mu receptors, blocking the effects of opioid agonists such as morphine. At higher doses, it can also act as an agonist at kappa receptors, producing analgesia. The compound’s ability to bind to multiple receptor types and its slow dissociation from these receptors contribute to its prolonged duration of action .
Comparaison Avec Des Composés Similaires
Naloxone: A pure opioid antagonist used to reverse opioid overdose.
Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.
Buprenorphine: A partial agonist at mu receptors and antagonist at kappa receptors, used in opioid addiction treatment .
Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist properties and its ability to act on multiple opioid receptor types. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H27N3O4 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/b27-18-/t20-,23+,25+,26-/m1/s1 |
Clé InChI |
AKXCFAYOTIEFOH-PMHQJZHPSA-N |
SMILES isomérique |
C=CCN1CC[C@]23[C@@H]4/C(=N\NC(=O)C5=CC=CC=C5)/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
SMILES canonique |
C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Synonymes |
6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



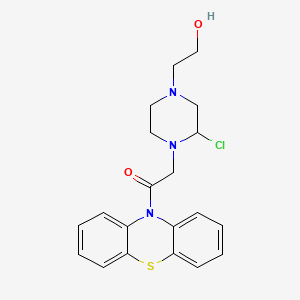
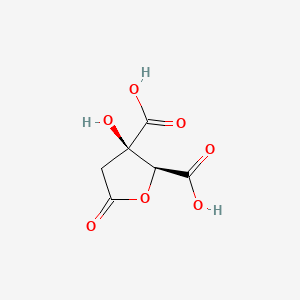

![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
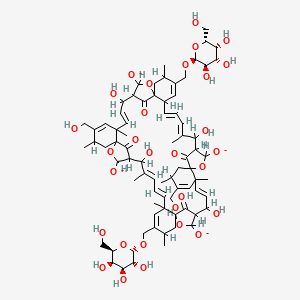
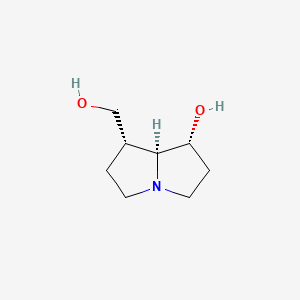
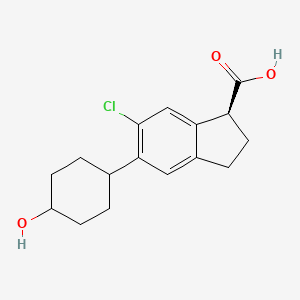
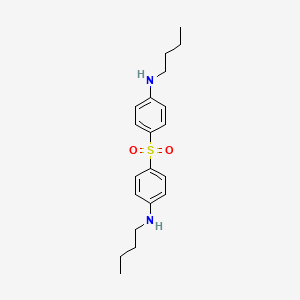

![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
